molecular formula C12H15NOSi B15068044 3-Phenyl-5-(trimethylsilyl)isoxazole CAS No. 54773-27-2

3-Phenyl-5-(trimethylsilyl)isoxazole

Cat. No.: B15068044
CAS No.: 54773-27-2
M. Wt: 217.34 g/mol
InChI Key: MMCLHUMSBIVGJB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trimethylsilyl)isoxazole (CAS: Not explicitly provided) is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a trimethylsilyl (TMS) group at position 3. The TMS group confers unique electronic and steric properties, enhancing its utility in synthetic chemistry. This compound is typically synthesized via transition-metal-catalyzed C–H alkenylation or [3 + 2] cycloaddition reactions, achieving moderate yields (~58%) . Its spectral data (NMR, IR) align with literature reports, confirming structural integrity .

Properties

IUPAC Name

trimethyl-(3-phenyl-1,2-oxazol-5-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLHUMSBIVGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501480
Record name 3-Phenyl-5-(trimethylsilyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-27-2
Record name 3-Phenyl-5-(trimethylsilyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-(trimethylsilyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining attention due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Cycloaddition of Nitrile Oxides and Alkynes

This method forms the isoxazole core via a [3+2] cycloaddition mechanism. The reaction typically requires:

  • Reagents : Nitrile oxides and alkynes

  • Conditions : Controlled temperatures and pressures

  • Yield : Optimized through continuous flow reactors for scalability.

Alternative Approaches

Other isoxazole derivatives (e.g., 3,4,5-trisubstituted isoxazoles) utilize cyclocondensation reactions , such as the reaction of N-acylhydrazone precursors with alkynes. While not directly applicable to the trimethylsilyl-substituted compound, these methods highlight the versatility of isoxazole synthesis .

Cycloaddition Pathway

The formation of isoxazoles via [3+2] cycloaddition involves:

  • Electron-deficient nitrile oxide reacting with an alkyne.

  • Concerted formation of the five-membered ring, resulting in the isoxazole structure.

Michael Addition and Cyclization

For related isoxazole derivatives (e.g., 5-arylisoxazoles), a two-step mechanism is observed:

  • Michael addition of hydroxylamine to a β-dimethylaminopropenone.

  • Elimination of dimethylamine followed by intramolecular cyclization to form the isoxazole ring .

Role of Trimethylsilyl Group

The trimethylsilyl substituent enhances the compound’s chemical stability and reactivity by:

  • Acting as a bulky protecting group.

  • Influencing electron density within the isoxazole ring.

Potential Reactivity Trends

While specific reactions of the trimethylsilyl group in this compound are not detailed in the provided sources, analogs like 3-phenyl-5-alkoxyisoxazoles undergo lithiation with n-butyllithium, followed by carboxylation to form 4-carboxylic acids . This suggests that substitution patterns significantly affect reactivity.

Reaction Mechanism Highlights

Mechanism Key Steps Relevance
Cycloaddition [3+2] reaction between nitrile oxide and alkyneCore isoxazole formation
Michael Addition Hydroxylamine addition to enone, followed by cyclizationDiverse substitution patterns

Scientific Research Applications

3-Phenyl-5-(trimethylsilyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Structural and Electronic Effects of Substituents

The TMS group in 3-Phenyl-5-(trimethylsilyl)isoxazole is electron-withdrawing due to the σ*-orbital interaction with the isoxazole ring, which contrasts with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing nitro/phenylsulfonyl groups in analogs. Key comparisons include:

3-Phenylisoxazole (Desilylated Derivative)
  • Structure : Lacks the TMS group at position 4.
  • Reactivity : Generated via desilylation of this compound using K₂CO₃/MeOH (97% yield) .
  • Key Difference : The absence of TMS reduces steric hindrance and alters electronic properties, making it more reactive toward electrophilic substitution.
3-(p-Tolyl)-5-(trimethylsilyl)isoxazole (3ai)
  • Structure : TMS at position 5, p-tolyl at position 3.
  • Synthesis : Prepared via [3 + 2] cycloaddition (70% yield) .
  • Key Difference : The p-tolyl group enhances electron density at position 3, directing electrophilic attacks differently compared to the phenyl group in the parent compound.
3-Phenyl-5-(nitromethyl)-4,5-dihydroisoxazole
  • Structure : Nitromethyl substituent introduces strong electron-withdrawing effects.
  • Key Difference : The nitro group increases acidity at adjacent positions, enabling unique reactivity in cycloaddition and biological applications .

Physicochemical Properties

  • Lipophilicity: The TMS group increases hydrophobicity (logP > 3) compared to polar derivatives like 5-amino-3-phenylisoxazole (logP ~1.5) .
  • Thermal Stability : Silyl derivatives exhibit higher thermal stability due to strong Si–C bonds, whereas nitro or sulfonyl analogs may decompose under harsh conditions .

Biological Activity

3-Phenyl-5-(trimethylsilyl)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique substituents—a phenyl group at the 3-position and a trimethylsilyl group at the 5-position—enhance its stability and solubility, making it a subject of interest in medicinal chemistry. This article explores its biological activities, focusing on its potential therapeutic applications, particularly as an inhibitor of various enzymes, including histone deacetylases (HDACs).

Chemical Structure and Properties

The chemical formula of this compound is C12H15NOSiC_{12}H_{15}NOSi. The presence of the trimethylsilyl group significantly influences the compound's physical properties, aiding in its solubility in organic solvents and enhancing its reactivity with biological targets.

Biological Activity Overview

This compound has demonstrated several biological activities, primarily through its interactions with specific enzyme targets. Notably, it has shown promise as an HDAC inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy.

The compound's mechanism involves binding to the active site of HDACs, leading to the inhibition of their enzymatic activity. This inhibition can result in increased acetylation of histones and non-histone proteins, ultimately affecting cellular processes such as proliferation and apoptosis.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of isoxazole derivatives, including this compound. These studies indicate that modifications to the isoxazole core can significantly impact biological activity.

Case Studies

  • Histone Deacetylase Inhibition : A study indicated that this compound effectively inhibits HDACs with IC50 values in the low nanomolar range. This suggests a strong potential for therapeutic applications in cancer treatment .
  • Antimicrobial Activity : Isoxazole derivatives have been evaluated for their antimicrobial properties. Compounds similar to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Research has shown that certain isoxazoles possess anti-inflammatory properties by modulating immune responses. This includes inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
3-PhenylisoxazoleHDAC InhibitionLacks trimethylsilyl group
4-MethylisoxazoleAntimicrobialDifferent electronic properties
5-(Trimethylsilyl)isoxazoleVariable reactivitySimilar silyl substitution but different position
3,5-DiphenylisoxazoleEnhanced anticancer activityTwo phenyl groups increase stability

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